molecular formula C11H17N3 B13068453 3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]

3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]

Cat. No.: B13068453
M. Wt: 191.27 g/mol
InChI Key: ZWHKSSNTODDFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] is a spirocyclic compound featuring a cyclobutane ring fused to a partially saturated imidazo[4,5-c]pyridine core. This scaffold is of interest in medicinal chemistry due to its structural rigidity, which may improve target binding specificity compared to planar heterocycles .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

3',3'-dimethylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclobutane]

InChI

InChI=1S/C11H17N3/c1-10(2)5-11(6-10)9-8(3-4-14-11)12-7-13-9/h7,14H,3-6H2,1-2H3,(H,12,13)

InChI Key

ZWHKSSNTODDFGX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)C3=C(CCN2)NC=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the spiro structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Key Observations :

Spiro vs. Non-Spiro Analogues: The target compound’s spiro architecture imposes conformational constraints absent in non-spiro derivatives like 8-methylimidazo[4,5-c]pyridine (26). This rigidity may enhance metabolic stability and receptor selectivity .

Substituent Effects : The 3,3-dimethyl group on the cyclobutane ring distinguishes the target compound from simpler spiro analogues (e.g., cyclohexane-based derivatives in ). This substitution likely increases lipophilicity (clogP ~2.5 estimated) compared to unsubstituted spiro derivatives.

Synthetic Complexity: Microwave-assisted methods (e.g., Scheme 3 in ) achieve higher yields (71–92%) for non-spiro imidazo[4,5-c]pyridines, whereas spiro systems may require multi-step alkylation or cyclization, reducing overall efficiency.

Pharmacological and Physicochemical Comparison

Key Observations :

Antimicrobial Potential: Halogenated imidazo[4,5-c]pyridines (e.g., compounds 13–17) exhibit potent antifungal activity, attributed to hydrogen bonding with glucosamine-6-phosphate synthase .

Kinase Inhibition: Imidazo[4,5-b]pyridine derivatives (e.g., 20d in ) show nanomolar kinase inhibition, suggesting the spiro target could be optimized for similar targets by introducing hydrogen-bond donors/acceptors.

Rule of Five Compliance : The target compound (MW = 191.27 g/mol, estimated) adheres to Lipinski’s rules, favoring oral bioavailability, whereas larger spiro analogues (e.g., cyclohexane-based in , MW = 219.3 g/mol) may face absorption challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.